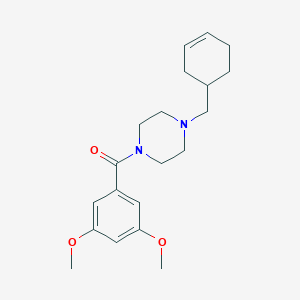![molecular formula C25H26N2O4 B247880 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247880.png)
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features both phenoxy and naphthyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common method involves the reaction of 3-methylphenol with 1,2-dichloroethane in the presence of potassium hydroxide (KOH) and polyethylene glycol (PEG) as a phase transfer catalyst . The reaction is carried out at elevated temperatures (95-100°C) to form the intermediate 1-(3-methylphenoxy)-2-chloroethane. This intermediate is then reacted with 2-naphthyloxyacetic acid and piperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of phase transfer catalysts and optimized reaction conditions helps in achieving high yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and naphthyloxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and naphthyloxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-((3-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE
- 2-MEO-4-(2-((2-NAPHTHYLOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
Uniqueness
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H26N2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C25H26N2O4/c1-19-5-4-8-22(15-19)30-17-24(28)26-11-13-27(14-12-26)25(29)18-31-23-10-9-20-6-2-3-7-21(20)16-23/h2-10,15-16H,11-14,17-18H2,1H3 |
Clave InChI |
WEIFFEVDSFJOKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)

![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)

![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
![2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247807.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
![1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247809.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![1-(3-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247811.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247813.png)
![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)

